1-(Trimethylsilyl)-3-iso-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)-3-iso-propoxybenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iso-propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3-iso-propoxybenzene typically involves the reaction of 3-iso-propoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-iso-propoxybenzene+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3-iso-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The iso-propoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
1-(Trimethylsilyl)-3-iso-propoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-3-iso-propoxybenzene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The iso-propoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a trimethylsilyl group, used in polymer synthesis and luminescent property adjustment.
1-(Trimethylsilyl)imidazole: Used as a derivatization reagent for selective silylation of hydroxyl groups and carboxylic acids.
Uniqueness: 1-(Trimethylsilyl)-3-iso-propoxybenzene is unique due to the combination of the trimethylsilyl and iso-propoxy groups, which impart distinct chemical properties and potential applications. Its structural features make it a versatile compound in various fields of research and industry.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further exploration in various fields.
Properties
IUPAC Name |
trimethyl-(3-propan-2-yloxyphenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFYPAOFAVEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.